molecular formula C19H32 B165731 5alpha-Androstane CAS No. 438-22-2

5alpha-Androstane

Cat. No. B165731
CAS RN: 438-22-2
M. Wt: 260.5 g/mol
InChI Key: QZLYKIGBANMMBK-UGCZWRCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5alpha-Androstane, also known as 5α-androstanedione or as 5α-androstane-3,17-dione, is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is the 5alpha-stereoisomer of androstane and has a role as a human metabolite .


Molecular Structure Analysis

The molecular formula of 5alpha-Androstane is C19H32 . The IUPAC Standard InChI is InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m0/s1 .


Chemical Reactions Analysis

5alpha-Androstane is a metabolite of androgens like dehydroepiandrosterone (DHEA) and dihydrotestosterone (DHT) . It has been implicated as a regulator of gonadotropin secretion .


Physical And Chemical Properties Analysis

The molecular weight of 5alpha-Androstane is 260.4574 . The density is predicted to be 0.950±0.06 g/cm3 .

Scientific Research Applications

Results : The findings suggest that neurosteroids have organizing actions from the peri-natal period, affecting social, affective, and cognitive behavior throughout the lifetime .

Results : The metabolite 5alpha-androstane-3beta, 17beta-diol significantly influences gene transcription, which has implications for understanding hormone action in various tissues .

Results : 5alpha-Androstane-3beta,17beta-diol, which binds to the estrogen receptor beta (ERβ), has been shown to inhibit prostate cancer cell migration, suggesting a protective role against cancer invasion and metastasis .

Results : Identifying the major oxidative 3alpha-hydroxysteroid dehydrogenase in the human prostate offers a potential therapeutic target for androgen-dependent diseases .

Results : Developmental changes in androgens, including those influenced by 5alpha-Androstane, occur during mid-childhood, puberty, adolescence, young adulthood, middle age, and andropause .

Results : Clinical observations suggest that genetic variations affecting 5alpha-Androstane metabolism may be strongly correlated with hereditary prostate cancer .

Results : Research indicates that 3β-Diol, acting through estrogen receptor beta (ERbeta), can inhibit the stress response in the hypothalamus, leading to reduced secretion of stress hormones like ACTH and corticosterone in animal models .

Results : Research has found sex differences in serum levels of 5alpha-Androstane metabolites, which may contribute to variations in mood and stress responses between genders .

Results : Preliminary findings suggest that certain 5alpha-Androstane derivatives may have valuable antimicrobial effects, warranting further investigation .

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The androgen 5alpha-dihydrotestosterone and its metabolite 5alpha androstan-3beta, 17beta-diol inhibit the hypothalamo-pituitary-adrenal response to stress by acting through estrogen receptor beta-expressing neurons in the hypothalamus .

properties

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLYKIGBANMMBK-UGCZWRCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2036532
Record name 5alpha-Androstane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2036532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Androstane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11912
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

5alpha-Androstane

CAS RN

438-22-2
Record name Androstane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Androstane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etioallocholane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49000
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5alpha-Androstane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2036532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α).-androstane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANDROSTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT649U81FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Androstane
Reactant of Route 2
5alpha-Androstane
Reactant of Route 3
5alpha-Androstane
Reactant of Route 4
5alpha-Androstane
Reactant of Route 5
5alpha-Androstane
Reactant of Route 6
5alpha-Androstane

Citations

For This Compound
1,300
Citations
RJ Handa, D Sharma, R Uht - Frontiers in endocrinology, 2011 - frontiersin.org
Activation of the hypothalamo-pituitary–adrenal (HPA) axis is a basic reaction of animals to environmental perturbations that threaten homeostasis. These responses are ultimately …
Number of citations: 59 www.frontiersin.org
BC Gibb - 1992 - rgu-repository.worktribe.com
The work described in this thesis is based on the synthesis and structural examination of several cyclosteroids. The a-aromatic steroid 3a, 5-cyclo-5c-androstan-6beta-ol- 17-one was …
Number of citations: 4 rgu-repository.worktribe.com
AG Oliveira, PH Coelho, FD Guedes, GAB Mahecha… - Steroids, 2007 - Elsevier
Prostate is one of the major targets for dihydrotestosterone (DHT), however this gland is also recognized as a nonclassical target for estrogen as it expresses both types of estrogen …
Number of citations: 82 www.sciencedirect.com
WE Solomons - 1970 - search.proquest.com
BA , Berry College, Mt. Berry, Georgia, 1965 Page 1 THE SYNTHEsIs AND ANTIMICROBIAL PROPERTIEs OF 173-AMIN0-l-AZA-5a-ANDR0STANE AND DERIVATIVES BY WILLIAM E, …
Number of citations: 0 search.proquest.com
J Visscher - 2023 - atrium.lib.uoguelph.ca
Neurosteroids promote neural cell survival, but their levels are significantly reduced in neurodegenerative diseases, including Alzheimer’s disease (AD). Recent work has suggested the …
Number of citations: 2 atrium.lib.uoguelph.ca
O Djoseland, CD Hastings, V Hansson - Steroids, 1976 - europepmc.org
… In both caput and cauda the main metabolite was DHT (17beta-hydroxy-5alpha-androstane-3-one); 3alpha-and 3beta-diol, androsterone (3alpha-hydroxy-5alpha-androstane-17-one), 5…
Number of citations: 10 europepmc.org
AG Oliveira, PH Coelho, FD Guedes, GAB Mahecha… - steroids, 2007 - academia.edu
… An endocrine pathway in the prostate, ERbeta, AR, 5alpha-androstane-3beta,17beta-diol, … and metabolism of 5alpha-androstane-3alpha, 17 beta-diol and of 5alpha-androstane-3beta…
Number of citations: 12 www.academia.edu
K Tang - 2023 - atrium.lib.uoguelph.ca
UG ETD Template Page 1 Effects of Long-Term 5alpha-androstane-3alpha,17beta-diol (3alphadiol) Treatment on Cognition and Neuropathology in a 12-month-old 3xTg-AD Mouse …
Number of citations: 0 atrium.lib.uoguelph.ca
A Skowron-Cendrzak, I Plonka, M Bubak… - Folia …, 1976 - europepmc.org
… local graft-versus-host reaction as evaluated by the popliteal lymph node enlargement was used for studying the immunosuppressive potency of placental steroid 5alpha-androstane-3, …
Number of citations: 3 europepmc.org
GG Kuiper, EVA Enmark… - Proceedings of the …, 1996 - National Acad Sciences
… hormone, all-trans-retinoic acid, nor 5alpha-androstane-3alpha,I7beta-diol could stimulate reporter gene activity, whereas estrone and 5alpha-androstane-3beta,17beta-diol did. We …
Number of citations: 419 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.